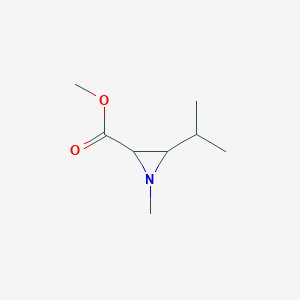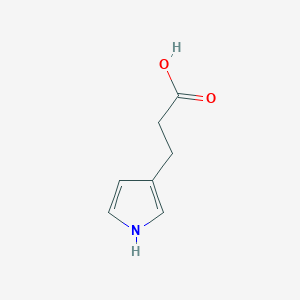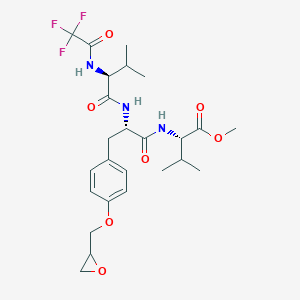
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate, also known as MIMAC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This aziridine derivative has been found to exhibit promising anticancer properties, making it a subject of interest for researchers in the field of oncology.
Mécanisme D'action
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has been found to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins such as Bcl-2. Moreover, this compound has been found to inhibit the growth and migration of cancer cells by disrupting the microtubule network. The compound binds to tubulin and prevents its polymerization, leading to mitotic arrest and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. In addition to its anticancer activity, this compound has been found to exhibit anti-inflammatory and antioxidant properties. The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to scavenge free radicals, thereby protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has several advantages for lab experiments, including its high purity and good yields. Moreover, the compound exhibits potent anticancer activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell death. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects. These limitations need to be taken into consideration when designing experiments using this compound.
Orientations Futures
There are several future directions for research on Methyl 3-isopropyl-1-methylaziridine-2-carboxylate. First, the mechanism of action of this compound needs to be further elucidated to identify its molecular targets and signaling pathways. Second, the pharmacokinetics and pharmacodynamics of this compound need to be studied to optimize its dosing regimen and minimize its toxicity. Third, the anticancer activity of this compound needs to be validated in animal models of cancer to evaluate its in vivo efficacy. Fourth, the potential of this compound to be used in combination with other anticancer agents needs to be explored to enhance its therapeutic efficacy. Finally, the development of this compound derivatives with improved solubility and selectivity is an area of active research.
Méthodes De Synthèse
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate can be synthesized through a multistep reaction involving the reaction of 3-isopropyl-1-methylaziridine-2-carboxylic acid with methanol and thionyl chloride. The resulting intermediate is then treated with methylamine to yield this compound. This synthesis method has been reported to yield high purity this compound with good yields.
Applications De Recherche Scientifique
Methyl 3-isopropyl-1-methylaziridine-2-carboxylate has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, this compound has been found to inhibit the growth and migration of cancer cells by targeting the microtubule network. These findings suggest that this compound has the potential to be developed as a novel anticancer agent.
Propriétés
Numéro CAS |
132141-31-2 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
methyl 1-methyl-3-propan-2-ylaziridine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-7(9(6)3)8(10)11-4/h5-7H,1-4H3 |
Clé InChI |
SETZGBAMDDIYFG-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(N1C)C(=O)OC |
SMILES canonique |
CC(C)C1C(N1C)C(=O)OC |
Synonymes |
2-Aziridinecarboxylicacid,1-methyl-3-(1-methylethyl)-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
